molecular formula C7H14N4O B13164665 3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol

3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol

Cat. No.: B13164665
M. Wt: 170.21 g/mol
InChI Key: FADGLYANBHKQRU-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is an organic compound that features both an amino group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for constructing triazole rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. This compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is unique due to its combination of an amino group, a triazole ring, and a hydroxyl group

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

3-amino-2-methyl-1-(2-methyltriazol-4-yl)propan-1-ol

InChI

InChI=1S/C7H14N4O/c1-5(3-8)7(12)6-4-9-11(2)10-6/h4-5,7,12H,3,8H2,1-2H3

InChI Key

FADGLYANBHKQRU-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=NN(N=C1)C)O

Origin of Product

United States

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